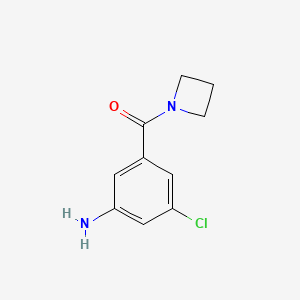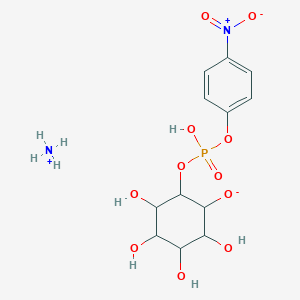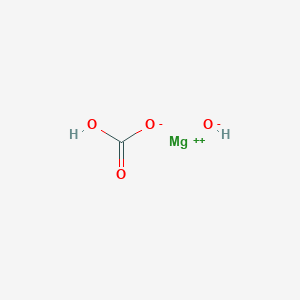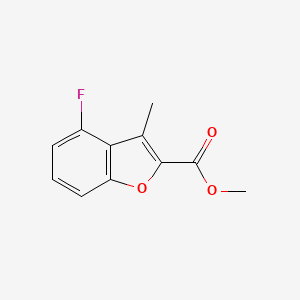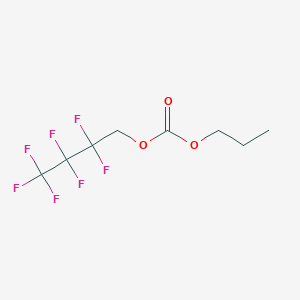
2,2,3,3,4,4,4-Heptafluorobutyl propyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,4,4,4-Heptafluorobutyl propyl carbonate is a fluorinated organic compound with the molecular formula C8H9F7O3. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various industrial and scientific applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl propyl carbonate typically involves the reaction of heptafluorobutyl alcohol with propyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,3,3,4,4,4-Heptafluorobutyl propyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: In the presence of water, the carbonate group can hydrolyze to form heptafluorobutyl alcohol and propyl alcohol.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Acids or Bases: For catalyzing hydrolysis reactions.
Major Products:
Heptafluorobutyl Alcohol: Formed during hydrolysis.
Substituted Derivatives: Formed during nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2,2,3,3,4,4,4-Heptafluorobutyl propyl carbonate is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Used in the production of specialty polymers and coatings due to its unique properties.
Wirkmechanismus
The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutyl propyl carbonate involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can alter the physical properties of membranes and affect the function of membrane-bound proteins .
Vergleich Mit ähnlichen Verbindungen
2,2,3,3,4,4,4-Heptafluorobutyl Methacrylate: Similar in structure but contains a methacrylate group instead of a carbonate group.
Glutaric Acid, 2,2,3,3,4,4,4-Heptafluorobutyl Propyl Ester: Another fluorinated compound with similar applications.
Uniqueness: 2,2,3,3,4,4,4-Heptafluorobutyl propyl carbonate is unique due to its carbonate group, which imparts different reactivity and stability compared to similar compounds. This makes it particularly useful in applications requiring specific chemical properties .
Eigenschaften
Molekularformel |
C8H9F7O3 |
|---|---|
Molekulargewicht |
286.14 g/mol |
IUPAC-Name |
2,2,3,3,4,4,4-heptafluorobutyl propyl carbonate |
InChI |
InChI=1S/C8H9F7O3/c1-2-3-17-5(16)18-4-6(9,10)7(11,12)8(13,14)15/h2-4H2,1H3 |
InChI-Schlüssel |
PDIKRNFXCQXNBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)OCC(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12087209.png)

![7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12087220.png)

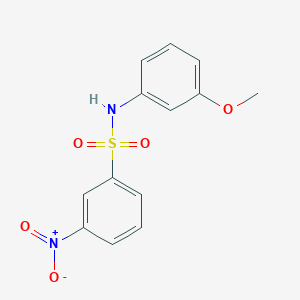
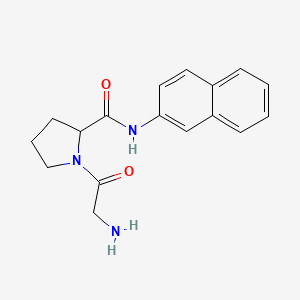
![3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12087234.png)
